N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide involves several steps One common method includes the reaction of 5-methoxyindole with an appropriate alkylating agent to introduce the ethyl group at the 3-positionThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Chemical Reactions Analysis
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression, leading to its observed biological effects .
Comparison with Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide can be compared with other indole derivatives such as:
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: This compound also contains an indole moiety but differs in its substitution pattern and functional groups.
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Melatonin is a well-known indole derivative with significant biological activities, particularly in regulating sleep-wake cycles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxybutanamide group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-phenoxybutanamide |
InChI |
InChI=1S/C21H24N2O3/c1-25-18-9-10-20-19(14-18)16(15-23-20)11-12-22-21(24)8-5-13-26-17-6-3-2-4-7-17/h2-4,6-7,9-10,14-15,23H,5,8,11-13H2,1H3,(H,22,24) |
InChI Key |
XNWLLLBLRNXZDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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